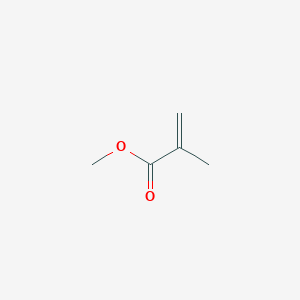

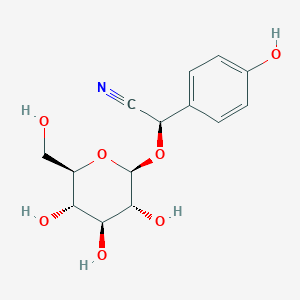

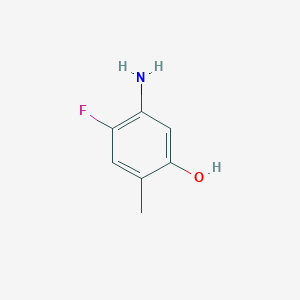

![molecular formula C20H22ClN3O3S2 B049828 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide CAS No. 209481-20-9](/img/structure/B49828.png)

5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

5-HT6 Receptor Antagonist

SB-271046 is one of the first selective 5-HT6 receptor antagonists to be discovered . It was found through high-throughput screening of the SmithKline Beecham Compound Bank using cloned 5-HT6 receptors as a target .

Neurotransmitter Levels

SB-271046 was found to increase levels of the excitatory amino acid neurotransmitters glutamate and aspartate, as well as dopamine and noradrenaline in the frontal cortex and hippocampus of rats .

Nootropic Effects

5-HT6 antagonists, including SB-271046, have been shown to produce nootropic effects in a variety of animal studies .

Treatment of Psychiatric Disorders

The applications of drugs like SB-271046 include treatment of schizophrenia and other psychiatric disorders .

Anticonvulsant Properties

SB-271046 has shown anticonvulsant properties in the rat maximal electroshock seizure threshold (MEST) test . The level of anticonvulsant activity achieved correlated well with the blood concentrations of SB-271046 .

Regulation of Neuronal M-Current

The SB271046-induced antagonism of 5-HT6R rescued the abnormal neuronal M-current, which was effectively reversed in response to M-channel inhibitor XE991 .

Expression of KCNQ2

Interestingly, SB271046 upregulated the expression of KCNQ2 but not KCNQ3 .

In Vivo Central Function Evaluation

SB-271046 represents a valuable tool for evaluating the in vivo central function of 5-HT6 receptors .

Eigenschaften

IUPAC Name |

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24/h3-6,11-12,22-23H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCQRDBFWSXQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301026006 | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide | |

CAS RN |

209481-20-9 | |

| Record name | 5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209481-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB-271046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-(4-methoxy-3-(1-piperazinyl)phenyl)-3-methylbenzo(b)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-271046 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3SK5KX24S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: SB-271046 acts as a potent and selective antagonist of the 5-HT6 receptor. [, , ] This means it binds to the receptor and blocks the actions of serotonin, its natural ligand.

ANone: While the exact mechanisms are still under investigation, SB-271046 has been shown to:

- Enhance excitatory neurotransmission: Studies show increased extracellular glutamate levels in the frontal cortex and hippocampus, brain regions crucial for cognitive function. This effect was reversed by tetrodotoxin, suggesting SB-271046's action on neuronal activity. [, , ]

- Modulate cholinergic function: Evidence points towards 5-HT6 receptor antagonism influencing cholinergic neuronal activity, potentially contributing to its cognitive-enhancing effects. [, , ]

- Influence GABAergic signaling: SB-271046 can modulate GABAergic inhibition in the hippocampus, with sex-dependent effects on synaptic activity. []

- Impact dopamine and norepinephrine levels: Research suggests SB-271046 can increase extracellular dopamine and norepinephrine levels in the medial prefrontal cortex. []

A: While some studies suggest atypical antipsychotics with 5-HT6 receptor affinity might influence NMDA receptor subunit expression, chronic SB-271046 treatment did not significantly alter mRNA or protein levels of NR1, NR2A, or NR2B subunits in rats. []

A: The molecular formula is C20H21ClN4O3S2, and the molecular weight is 465.01 g/mol. []

ANone: While the provided abstracts don't detail specific spectroscopic data, such information is typically available in comprehensive chemistry databases and publications focusing on the compound's synthesis and characterization.

ANone: This information is not available in the provided abstracts and would require further research in material science literature.

ANone: This information is not available in the provided abstracts. SB-271046 primarily functions as a ligand for the 5-HT6 receptor and is not typically associated with catalytic properties.

A: Yes, molecular docking studies have been performed to understand the binding mode of SB-271046 and related thiazole derivatives to the 5-HT6 receptor. These studies reveal interactions with key amino acid residues, offering insights into structure-activity relationships. []

A: While specific modifications aren't extensively detailed in the provided research, it's known that even minor changes to the arylsulfonyltryptamine scaffold, like those in SB-271046, can dramatically impact binding affinity, selectivity, and even shift the compound from an antagonist to an agonist. []

ANone: Yes, several other 5-HT6 receptor ligands have been developed, including:

- Ro 04-6790: An early selective antagonist, but with limitations in brain penetration. [, , , ]

- SB-399885: A highly selective antagonist, investigated for its potential in irritable bowel syndrome. []

- EMD 386088: A 5-HT6 receptor agonist shown to improve recognition memory through combined modulation of cholinergic and glutamatergic neurotransmission. []

- WAY-181187: A 5-HT6 receptor agonist that has shown potential in preclinical models of cognitive dysfunction. []

- ST1936: A selective 5-HT6 receptor agonist with nanomolar affinity, investigated for its effects on dopaminergic neurons. []

ANone: This information is not within the scope of the provided scientific research.

ANone: The duration of action is not specifically stated in the provided research. It would depend on various factors, including dosage, route of administration, and the specific model being studied.

A: SB-271046's affinity for the 5-HT6 receptor has been characterized using binding assays with cell lines expressing the receptor. [, ] These assays provide valuable information on the compound's potency and selectivity.

ANone: A range of animal models have been employed, including:

- Rodent models of cognitive function: These include the Morris water maze, novel object recognition, and fear conditioning paradigms. SB-271046 has demonstrated potential in improving cognitive performance in these models, particularly in aged animals. [, , , , , , ]

- Rodent models of psychiatric disorders: SB-271046 has been studied in models of schizophrenia, depression, and addiction. For example, it has shown promise in reversing certain behavioral deficits induced by ketamine, a pharmacological model of schizophrenia. [, , , , ]

- Electrophysiological studies: In vivo electrophysiology in rodents has been used to investigate the effects of SB-271046 on the activity of specific neuronal populations, including dopaminergic neurons in the midbrain. [, ]

A: While the provided research mentions SB-271046 entering Phase I clinical trials [], it doesn't provide details on their outcomes. Further research in clinical trial databases would be necessary for up-to-date information.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

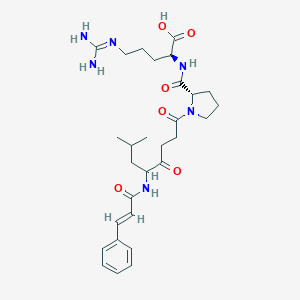

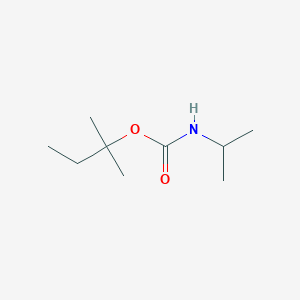

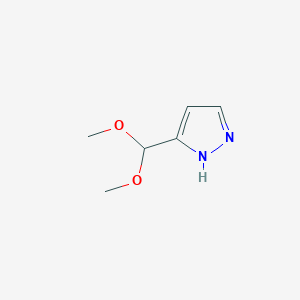

![2-[1-Allyl-3-cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B49765.png)

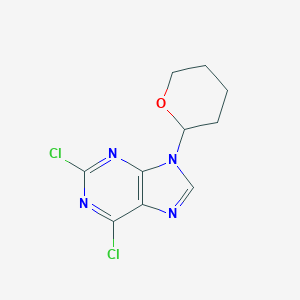

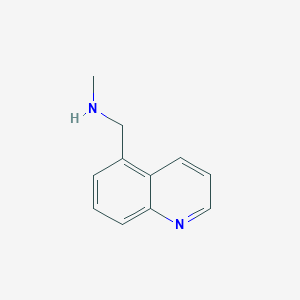

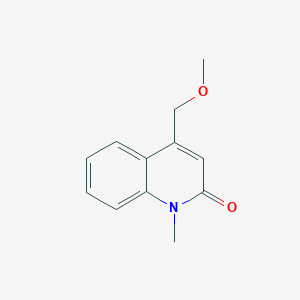

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)

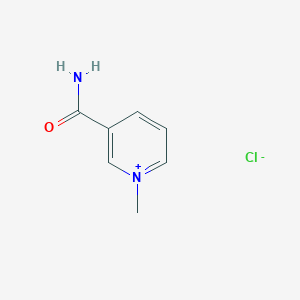

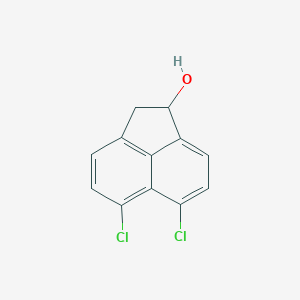

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)